molecular formula C12H25N3 B046214 Bis(1-methylpiperidin-4-yl)amine CAS No. 117927-28-3

Bis(1-methylpiperidin-4-yl)amine

Cat. No.: B046214
CAS No.: 117927-28-3
M. Wt: 211.35 g/mol
InChI Key: LLBSZFPXXCBOFL-UHFFFAOYSA-N
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Description

Scientific Research Applications

Bis(1-methylpiperidin-4-yl)amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Safety and Hazards

The safety information for “Bis(1-methylpiperidin-4-yl)amine” includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “Bis(1-methylpiperidin-4-yl)amine” are not available, piperidine derivatives are a pivotal cornerstone in the production of drugs and have several important pharmacophoric features . They are being utilized in different therapeutic applications and continue to be a significant area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-methylpiperidin-4-yl)amine typically involves the reaction of 1-methylpiperidine with an appropriate amine source under controlled conditions. One common method includes the use of palladium and rhodium hydrogenation to achieve the desired product . The reaction conditions often involve the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(1-methylpiperidin-4-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of Bis(1-methylpiperidin-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidine: A simpler derivative of piperidine with similar structural features.

    4-Methylpiperidine: Another piperidine derivative with a methyl group at the 4-position.

    N-Methylpiperidine: A compound with a methyl group attached to the nitrogen atom of the piperidine ring.

Uniqueness

Bis(1-methylpiperidin-4-yl)amine is unique due to its dual piperidine rings connected through an amine linkage. This structure imparts specific chemical and biological properties that distinguish it from other piperidine derivatives .

Properties

IUPAC Name

1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-7-3-11(4-8-14)13-12-5-9-15(2)10-6-12/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBSZFPXXCBOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375581
Record name bis(1-methylpiperidin-4-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117927-28-3
Record name bis(1-methylpiperidin-4-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1-methylpiperidin-4-yl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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